molecular formula C18H24N2O4 B11101773 Ethyl 3-{[3-(diethylamino)propanoyl]amino}-1-benzofuran-2-carboxylate

Ethyl 3-{[3-(diethylamino)propanoyl]amino}-1-benzofuran-2-carboxylate

Cat. No.: B11101773
M. Wt: 332.4 g/mol
InChI Key: QRTADOQIUUMXNP-UHFFFAOYSA-N
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Description

Ethyl 3-{[3-(diethylamino)propanoyl]amino}-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[3-(diethylamino)propanoyl]amino}-1-benzofuran-2-carboxylate typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of 1-(1-benzofuran-2-yl)ethanone with p-substituted aromatic aldehydes and aromatic amines in the presence of a catalyst such as ceric ammonium nitrate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to scale up the process efficiently. This includes using continuous flow reactors and automated systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification methods are crucial to achieving high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[3-(diethylamino)propanoyl]amino}-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-{[3-(diethylamino)propanoyl]amino}-1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-{[3-(diethylamino)propanoyl]amino}-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-{[3-(diethylamino)propanoyl]amino}-1-benzofuran-2-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 3-[3-(diethylamino)propanoylamino]-1-benzofuran-2-carboxylate

InChI

InChI=1S/C18H24N2O4/c1-4-20(5-2)12-11-15(21)19-16-13-9-7-8-10-14(13)24-17(16)18(22)23-6-3/h7-10H,4-6,11-12H2,1-3H3,(H,19,21)

InChI Key

QRTADOQIUUMXNP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

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